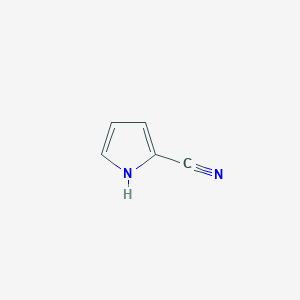

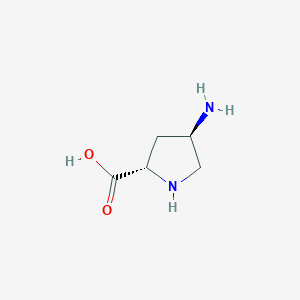

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

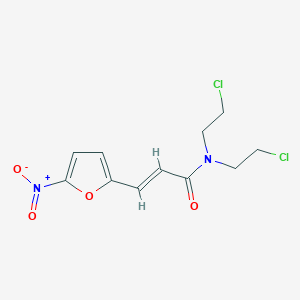

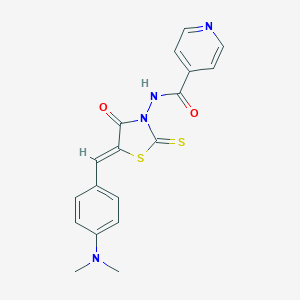

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a derivative of pyrrolidine dicarboxylic acid, which is a constrained analog of gamma-substituted glutamic acids. This compound is of interest due to its activity at metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate glutamate neurotransmission in the central nervous system. The specific stereochemistry of (2S,4R) is important for its interaction with mGluRs.

Synthesis Analysis

The synthesis of N1-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid has been explored to investigate their effects on mGluR subtypes. The chemical synthesis involves appropriate substitutions at the N1 position of the pyrrolidine ring, which has led to the identification of selective group II mGluR antagonists . Another study describes the synthesis of a series of N1-substituted derivatives, resulting in compounds with varying activities as agonists, partial agonists, or antagonists at different mGluR subtypes .

Molecular Structure Analysis

The molecular structure of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is characterized by the presence of an aminopyrrolidine ring and a carboxylic acid group. The stereochemistry at the 2S and 4R positions is crucial for the biological activity of the compound. The constrained structure of the pyrrolidine ring mimics the gamma-substituted glutamic acids, which is significant for the interaction with mGluRs.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid derivatives typically include substitutions at the N1 position. These reactions are designed to modify the interaction of the compounds with various mGluR subtypes, thereby altering their pharmacological profile. The studies have not detailed specific reaction mechanisms but have focused on the outcomes in terms of mGluR activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid are not detailed in the provided papers, the properties can be inferred based on the structure. The compound likely has zwitterionic properties due to the presence of both amino and carboxylic acid functional groups. The solubility, melting point, and other physical properties would be influenced by the specific substituents at the N1 position and the overall molecular conformation.

Applications De Recherche Scientifique

Asymmetric Catalysis and Synthesis

- Homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, catalyze asymmetric Michael additions of ketones to nitroalkenes. These compounds serve as novel organocatalysts, showcasing opposite enantioselectivity to L-proline in aldol reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

- It has been used in the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid and 4-aminopyrrolidine-3-carboxylic acid, demonstrating its value in creating stereoselectively enriched structures (Bunnage, Davies, Roberts, Smith, & Withey, 2004).

Organic Synthesis and Medicinal Chemistry Applications

- The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides from N-protected (2S,4R)-4-hydroxyproline, and their conversion to various useful intermediates, underscores its utility in the development of dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

- Investigation into the conjugate addition of amines to chiral 3-aziridin-2-yl-acrylates leading to the synthesis of vicinal diamine derivatives, including 4amino-5-methylpyrrolidin-2-one, demonstrates the compound's application in creating bioactive molecules (Yoon, Ha, Kim, & Lee, 2010).

Structural and Mechanistic Studies

- (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid derivatives have been explored for the synthesis of angiotensin converting enzyme (ACE) inhibitors, showcasing its application in the design and synthesis of novel therapeutics (Addla, Jallapally, Kanwal, Sridhar, Banerjee, & Kantevari, 2013).

- Its role in the synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as group II metabotropic glutamate receptors agonists, partial agonists, and antagonists, further highlights its importance in medicinal chemistry research (Mukhopadhyaya, Kozikowski, Grajkowska, Pshenichkin, & Wroblewski, 2001).

Orientations Futures

The future research directions for “(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” could involve further studies on its synthesis, properties, and potential applications . For example, it could be used as a building block for the synthesis of more complex molecules or studied for its potential biological activities . Additionally, new methods for its enantioselective synthesis could be developed .

Mécanisme D'action

Target of Action

Similar compounds such as (2s,4r)-4-fluoroglutamine have been studied and shown to interact with glutamine receptors

Mode of Action

It’s known that the compound is a derivative of proline , which plays a crucial role in protein synthesis and structure. The presence of the amino group may influence its interaction with its targets, potentially altering their function or activity.

Biochemical Pathways

As a proline derivative, it may be involved in protein synthesis and structure formation

Pharmacokinetics

A study on a similar compound, (2s,4r)-4-fluoroglutamine, showed that it has both reversible and irreversible uptake, suggesting that it may have a complex pharmacokinetic profile .

Result of Action

As a proline derivative, it may influence protein structure and function, potentially affecting cellular processes .

Propriétés

IUPAC Name |

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHINASQYHDCLEU-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540264 | |

| Record name | (4R)-4-Amino-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid | |

CAS RN |

16257-88-8 | |

| Record name | (4R)-4-Amino-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.